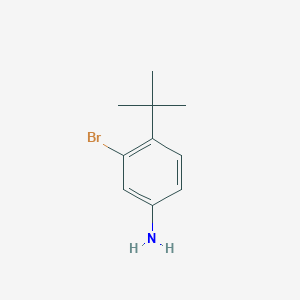

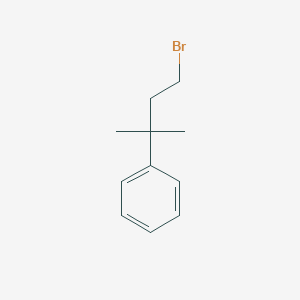

(4-Bromo-2-methylbutan-2-yl)benzene

Übersicht

Beschreibung

(4-Bromo-2-methylbutan-2-yl)benzene, also referred to as 4-bromo-2-methylbutan-2-ylbenzene, is an organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is insoluble in water and has a low vapor pressure. 4-Bromo-2-methylbutan-2-ylbenzene has a wide range of applications in scientific research and laboratory experiments, and has been studied for its potential to be used in drug synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(4-Bromo-2-methylbutan-2-yl)benzene , a compound with significant potential in scientific research, has been utilized in various synthesis and characterization studies. For instance, it has played a role in the formation of long chain alkyl halides derivatives, pivotal for advancing chemical synthesis methods. The synthesis involved reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes, leading to the creation of several alkyl halide derivatives (Bond et al., 2006). Furthermore, its derivatives have been applied in the formation of novel cholesteric glassy liquid crystals, showcasing its versatility in material science. These compounds exhibited unique properties such as glass-forming ability and phase-transition temperatures, highlighting their potential in various industrial applications (Kim et al., 2008).

Organic Synthesis

In the realm of organic synthesis, this compound has been instrumental in the development of diverse organic compounds. A study focused on the synthesis of methyl 7‐hydroxyhept‐5‐ynoate presented intermediate compounds such as methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, demonstrating the compound's role in facilitating complex organic reactions (Casy et al., 2003). Additionally, its involvement in the synthesis of (prop-2-ynyloxy)benzene derivatives and subsequent biological evaluations underlines its importance in medicinal chemistry. The synthesized compounds showed promising antibacterial and antiurease effects, indicative of their potential in therapeutic applications (Batool et al., 2014).

Wirkmechanismus

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.

Mode of Action

(4-Bromo-2-methylbutan-2-yl)benzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves two steps :

This mechanism maintains the aromaticity of the benzene ring throughout the reaction .

Biochemische Analyse

Biochemical Properties

(4-Bromo-2-methylbutan-2-yl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of intermediates that are crucial for further biochemical processes. The compound’s bromine atom acts as an electrophile, allowing it to form sigma bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic aromatic substitution. The bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable intermediates is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are dependent on the stability and degradation rate of the compound in the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it needs to interact with specific biomolecules within these compartments to exert its biochemical effects .

Eigenschaften

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.